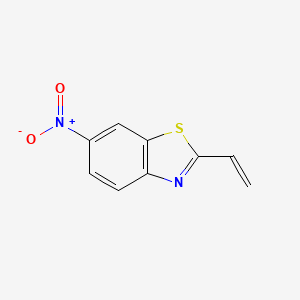

2-Ethenyl-6-nitro-1,3-benzothiazole

Description

Properties

CAS No. |

195455-40-4 |

|---|---|

Molecular Formula |

C9H6N2O2S |

Molecular Weight |

206.219 |

IUPAC Name |

2-ethenyl-6-nitro-1,3-benzothiazole |

InChI |

InChI=1S/C9H6N2O2S/c1-2-9-10-7-4-3-6(11(12)13)5-8(7)14-9/h2-5H,1H2 |

InChI Key |

JBGKKUJMEFUKNM-UHFFFAOYSA-N |

SMILES |

C=CC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |

Synonyms |

Benzothiazole, 2-ethenyl-6-nitro- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-6-nitro-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by nitration to introduce the nitro group at the 6-position. The ethenyl group can be introduced through a Heck reaction or a Wittig reaction.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and condensation reactions. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The ethenyl group undergoes oxidation under specific conditions:

-

Epoxidation : Using m-chloroperbenzoic acid (m-CPBA) in dichloromethane yields a benzothiazole epoxide derivative.

-

Dihydroxylation : Osmium tetroxide (OsO₄) in the presence of N-methylmorpholine N-oxide (NMO) converts the ethenyl group into a vicinal diol.

Reaction Conditions and Outcomes

| Reagent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂ | 0–25°C | Epoxide | 75–85 |

| OsO₄/NMO | THF/H₂O | 25°C | Diol | 60–70 |

Reduction Reactions

The nitro group at position 6 is reducible to an amino group:

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ gas reduces the nitro group to NH₂ .

-

Tin(II) Chloride : SnCl₂ in HCl selectively reduces the nitro group without affecting the ethenyl substituent.

Key Data from Experimental Studies

Electrophilic Substitution Reactions

The nitro group deactivates the aromatic ring, directing electrophiles to the 4-position of the benzothiazole core:

-

Nitration : Further nitration under mixed acid (HNO₃/H₂SO₄) introduces a second nitro group at position 4.

-

Sulfonation : Concentrated H₂SO₄ at 100°C produces sulfonic acid derivatives.

Nucleophilic Aromatic Substitution

The nitro group facilitates nucleophilic displacement under harsh conditions:

-

Amine Substitution : Reacting with ethylenediamine in DMF at 120°C replaces the nitro group with an amine .

Example Reaction Pathway

Condensation Reactions

The ethenyl group participates in Knoevenagel condensations:

-

With Aldehydes : In ethanol/piperidine, the ethenyl group reacts with aromatic aldehydes to form extended conjugated systems .

Selected Condensation Products

| Aldehyde | Product Structure | Application | Yield (%) |

|---|---|---|---|

| 5-Nitro-2-furaldehyde | 2-Ethenyl-6-nitrobenzothiazole-furan hybrid | Antitubercular studies | 89 |

| Benzaldehyde | Styryl-substituted derivative | Fluorescent probes | 78 |

Cycloaddition Reactions

The ethenyl group undergoes [2+2] cycloaddition with electron-deficient dienophiles:

-

With Tetracyanoethylene : Forms a cyclobutane ring fused to the benzothiazole core.

Biological Activity Correlations

Derivatives of 2-ethenyl-6-nitro-1,3-benzothiazole exhibit notable bioactivity:

-

Anticancer Properties : Hybrids with furan or thiophene moieties show IC₅₀ values <10 μM against MCF-7 and HeLa cell lines .

-

Antibacterial Activity : Nitro reduction products inhibit E. coli and S. aureus with MIC values of 8–16 μg/mL.

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C without melting.

-

pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in alkaline media (pH >10).

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Nitrobenzothiazoles, including 2-ethenyl-6-nitro-1,3-benzothiazole, have been studied for their antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus. For instance, nitro compounds have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics like isoniazid .

Anti-inflammatory Properties : Recent studies have highlighted the anti-inflammatory potential of benzothiazole derivatives. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting a promising avenue for treating inflammatory diseases .

Neuroprotective Effects : The compound has also been evaluated for its neuroprotective effects. In vitro studies have shown that certain derivatives can reduce protein misfolding associated with neurodegenerative diseases like Alzheimer's and Parkinson's . The ability of these compounds to stabilize misfolded proteins could lead to new therapeutic strategies.

Agricultural Applications

Herbicidal Activity : Benzothiazole derivatives are known for their herbicidal properties. Compounds similar to this compound have been tested for their efficacy against various weeds and pests. For example, certain derivatives exhibited significant herbicidal activity against Panonychus citri, making them potential candidates for agricultural use .

Materials Science

Dye Production : The synthesis of dyes from benzothiazole derivatives is well-documented. The nitro group in this compound enhances the chromophoric properties of the resulting dyes, which can be used in textiles and other materials . The compound can be utilized without extensive purification steps after synthesis, streamlining the production process.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various nitrobenzothiazoles against H. pylori and M. tuberculosis. The results indicated that certain derivatives had MICs in the low micromolar range, suggesting strong potential as therapeutic agents in treating resistant strains .

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory effects of benzothiazole derivatives revealed that they effectively inhibited NF-kB activation in macrophages. This finding supports their development as anti-inflammatory drugs targeting chronic inflammatory conditions .

Data Tables

Mechanism of Action

The mechanism of action of 2-Ethenyl-6-nitro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound can inhibit bacterial growth by interfering with essential enzymes and cellular processes.

Anticancer Activity: It can induce apoptosis in cancer cells by targeting specific signaling pathways and disrupting cellular homeostasis.

Anti-inflammatory Activity: The compound can modulate inflammatory responses by inhibiting key enzymes and cytokines involved in inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Ethenyl-6-nitro-1,3-benzothiazole with structurally related benzothiazoles, benzoxazoles, and benzimidazoles, focusing on molecular features, synthesis, and applications:

Key Comparative Insights:

Substituent Effects: Nitro Group: Common in all compounds, it enhances electrophilicity and stabilizes charge-transfer interactions. In benzothiazoles, it directs reactivity toward nucleophilic substitution or reduction . Ethenyl vs. This difference impacts solubility and reactivity .

Ring System Comparison :

- Benzothiazole vs. Benzimidazole : The sulfur atom in benzothiazoles increases lipophilicity compared to benzimidazoles, which contain two nitrogen atoms. This affects bioavailability and target binding .

- Benzothiazole vs. Benzoxazole : Replacing sulfur with oxygen (benzoxazole) reduces aromatic stability but improves solubility in polar solvents .

Synthetic Routes: Nitration methods (e.g., H₂SO₄/KNO₃ for chloro-nitro derivatives ) are likely applicable to the target compound. Ethenyl introduction may require palladium-catalyzed coupling, absent in the provided evidence.

Applications: Pharmaceuticals: N-Trifluoromethyl acetamides () and benzimidazoles () highlight the role of substituents in drug design. The target compound’s ethenyl group could serve as a handle for prodrug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethenyl-6-nitro-1,3-benzothiazole, and how can reaction conditions be optimized?

- Methodology : Nitration of benzothiazole derivatives often involves concentrated sulfuric acid as a solvent and nitrating agent (e.g., H₂SO₄ with KNO₃ at 0°C to room temperature). For 2-substituted benzothiazoles, regioselectivity is influenced by electronic effects; the nitro group typically occupies the para position relative to the electron-withdrawing ethenyl group. Post-synthesis purification via recrystallization (e.g., methanol-water mixtures) is critical to isolate high-purity crystals .

- Optimization : Monitor reaction progression using TLC or HPLC. Adjust stoichiometry (e.g., 1.1 equivalents of nitrating agent) and temperature gradients to minimize byproducts like dinitro derivatives.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Spectroscopy :

- FT-IR/Raman : Identify vibrational modes of nitro (-NO₂) and benzothiazole rings. The nitro group shows asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns. The ethenyl proton resonates at δ 5.5–6.5 ppm, while the benzothiazole C2 carbon appears at ~165 ppm .

Advanced Research Questions

Q. How can DFT/TD-DFT calculations enhance the interpretation of experimental data for 2-Ethenyl-6-nenzothiazole derivatives?

- Methodology :

- Structural Optimization : Use B3LYP/6-31G(d) to compute equilibrium geometry. Compare calculated bond lengths/angles with SC-XRD data to assess accuracy .

- Vibrational Analysis : Assign experimental FT-IR/Raman peaks via potential energy distribution (PED) analysis. Discrepancies >10 cm⁻¹ may indicate solvent effects or crystal packing forces .

- Electronic Properties : Calculate HOMO-LUMO gaps to predict charge-transfer behavior. TD-DFT estimates UV-Vis absorption spectra (e.g., λmax for nitro → benzothiazole transitions) .

Q. How should researchers address contradictions in spectral or crystallographic data for nitro-benzothiazole derivatives?

- Case Example : If experimental IR shows unexpected nitro group vibrations, cross-validate with computational results and check for tautomerism or polymorphism. For XRD, refine models using SHELXL to resolve disorder (e.g., partial occupancy of nitro group orientations) .

- Iterative Workflow : Re-examine synthesis conditions (e.g., solvent polarity affecting crystallization) and apply Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) that might distort spectral profiles .

Q. What strategies are effective for designing cocrystals or coordination complexes using this compound?

- Cocrystallization : Co-dissolve the compound with hydrogen-bond donors (e.g., octanedioic acid) in methanol-water (1:1). The nitro group acts as a hydrogen-bond acceptor, while the ethenyl moiety engages in π-π stacking. SC-XRD reveals 3D networks stabilized by O–H···N and N–H···O interactions .

- Metal Complexation : Explore transition metals (e.g., Cu²⁺, Co²⁺) to form chelates via the thiazole sulfur and nitro oxygen. Characterize using ESR and magnetic susceptibility measurements .

Application-Oriented Questions

Q. How can the nitro and ethenyl groups in this compound be leveraged for material science applications?

- Nonlinear Optics (NLO) : Calculate hyperpolarizability (β) via DFT to assess NLO potential. The nitro group enhances electron asymmetry, making the compound suitable for frequency doubling .

- Photocatalysis : Functionalize with TiO₂ nanoparticles via the ethenyl group. Evaluate photocatalytic efficiency under UV-Vis light using methylene blue degradation assays .

Q. What mechanistic insights explain the biological activity of nitro-benzothiazole analogs?

- Antimicrobial Action : The nitro group undergoes enzymatic reduction to generate reactive nitrogen species (RNS), damaging microbial DNA. Fluorine substitution (if present) enhances lipophilicity and membrane penetration .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa). Compare IC₅₀ values with controls and perform docking studies to identify target proteins (e.g., topoisomerase II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.